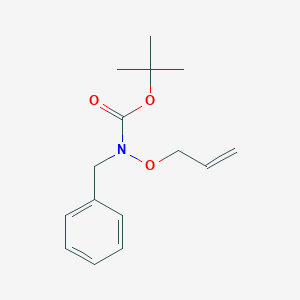

N-Boc-O-allyl-N-benzylhydroxylamine

Description

N-Boc-O-allyl-N-benzylhydroxylamine is a multifunctional hydroxylamine derivative featuring three protective groups:

- N-Boc (tert-butoxycarbonyl): A thermally stable, acid-labile group that protects amines during synthetic steps.

- O-Allyl: A base-sensitive group that can be removed via palladium-catalyzed deprotection.

- N-Benzyl: A robust protective group requiring hydrogenolysis for cleavage.

This compound is used in organic synthesis for selective amination reactions, peptide modifications, and as a precursor to nitrogen-containing heterocycles. Its unique combination of protective groups allows sequential deprotection, enabling precise control over reaction pathways.

Properties

IUPAC Name |

tert-butyl N-benzyl-N-prop-2-enoxycarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-5-11-18-16(14(17)19-15(2,3)4)12-13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYWPFPEJNWBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

N-Boc-O-allyl-N-benzylhydroxylamine serves as a crucial intermediate in the synthesis of bioactive compounds. Its structure allows for the introduction of functional groups that can enhance biological activity.

Case Study: Synthesis of Antibacterial Agents

Research has demonstrated that derivatives of hydroxylamines, including this compound, can exhibit selective antibacterial properties. For instance, compounds derived from this hydroxylamine scaffold have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus . The ability to modify the N-Boc protecting group allows for the generation of diverse libraries of compounds suitable for biological screening.

Carbohydrate Chemistry

This compound is employed in the derivatization of oligosaccharides, facilitating their separation and characterization through chromatographic techniques.

Data Table: Derivatization Efficiency

| Oligosaccharide | Derivatization Reagent | Yield (%) | Separation Method |

|---|---|---|---|

| 3′-sialyllactose | This compound | 90 | RP-HPLC |

| 6′-sialyllactose | This compound | 85 | RP-HPLC |

The derivatization process enhances the hydrophobicity of sialylated oligosaccharides, improving their retention during reverse-phase high-performance liquid chromatography (RP-HPLC) . This method has been crucial for analyzing complex carbohydrate mixtures.

Synthetic Methodologies

The compound is also significant in various synthetic methodologies, particularly in the formation of complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions.

Example: Synthesis of Benzoxazolones

This compound has been utilized in the synthesis of benzoxazolones via treatment with trichloroacetyl chloride. This reaction showcases its utility in generating heterocyclic compounds that are important in pharmaceuticals .

Industrial Applications

The efficient synthesis of this compound is essential for its application in industrial settings. Methods have been developed to produce this compound at scale, ensuring high purity and yield.

Synthesis Overview

A recent patent outlines an industrial method for synthesizing N-benzylhydroxylamines, emphasizing conditions that maintain high yields and purity while minimizing costs . This approach is beneficial for pharmaceutical companies looking to integrate this compound into their production processes.

Mechanism of Action

The mechanism by which N-Boc-O-allyl-N-benzylhydroxylamine exerts its effects involves its ability to act as a nucleophile and electrophile. The hydroxylamine group can react with electrophilic centers, while the allyl and benzyl groups can participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs with Boc and Benzyl Groups

Benzyl N-Hydroxycarbamate (N-Z-Hydroxyamine, CAS 3426-71-9)

- Structure : Lacks the O-allyl group but retains the N-benzyl and N-Boc motifs.

- Properties : Molecular weight 167.16 g/mol, used in peptide synthesis and electrophilic amination .

- Key Difference: Without the O-allyl group, it cannot undergo allyl-based deprotection or participate in transition-metal-catalyzed cross-coupling reactions, limiting its versatility compared to N-Boc-O-allyl-N-benzylhydroxylamine.

N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 139460-29-0)

- Structure : Features a dichlorobenzyl group instead of Boc and allyl groups.

- Properties : Molecular weight 228.5 g/mol; electron-withdrawing chlorine substituents increase acidity (pKa ~5–6) compared to the Boc-protected analog .

- Applications : Primarily used in agrochemical synthesis due to enhanced stability under acidic conditions.

N-α-Allyloxycarbonyl-N-δ-Boc-D-ornithine Dicyclohexylamine Salt

- Structure: Combines Boc and allyloxycarbonyl groups on an amino acid backbone.

- Properties: The dicyclohexylamine salt improves solubility in nonpolar solvents, a feature absent in this compound .

Reactivity and Stability Comparisons

N-Boc-O-Tosyl Hydroxylamine (CAS Not Provided)

- Reactivity : The O-tosyl group acts as a superior leaving group, enabling nucleophilic amination at milder conditions (20–25°C) compared to O-allyl, which requires Pd(0) catalysts .

- Synthetic Utility : Tosyl derivatives are preferred for large-scale amination but lack the orthogonality of allyl groups for stepwise deprotection.

tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)

Biological Activity

N-Boc-O-allyl-N-benzylhydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a benzyl group and a Boc (tert-butoxycarbonyl) protecting group. The structure is crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of hydroxylamines, including this compound, exhibit significant antimicrobial properties. For instance, studies on related compounds have shown selective antibacterial activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or function.

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Micrococcus luteus | 2.0 |

| N-Alkyl-N-(pyridin-2-yl)hydroxylamine | Staphylococcus aureus (MRSA) | 0.41 |

Inhibition Studies

Inhibition studies using this compound have demonstrated its potential as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit certain enzymes involved in bacterial metabolism, which could contribute to its antimicrobial effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. Hydroxylamines are known to participate in reactions that lead to the formation of nitrogen-containing heterocycles, which are often biologically active . The transition metal-free protocols developed for synthesizing these compounds enhance their utility in biological applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multiple bacterial strains. The compound showed promising results with low MIC values, indicating strong antibacterial potential.

- Enzyme Inhibition : Another investigation focused on the inhibition of specific bacterial enzymes by this compound. Results indicated that it effectively inhibited enzyme activity, supporting its potential as an antimicrobial agent.

Computational Studies

Computational analyses using molecular docking simulations have been employed to predict the binding affinity of this compound with target enzymes. These studies provide insights into the interaction mechanisms at a molecular level, suggesting that structural modifications could enhance its biological activity .

Preparation Methods

Industrial-Scale Synthesis of N-Benzylhydroxylamine Precursor

The preparation of N-Boc-O-allyl-N-benzylhydroxylamine begins with synthesizing N-benzylhydroxylamine hydrochloride, a precursor validated for kilogram-scale production. The patented method involves two steps:

-

Oxidation of dibenzylamine : Dibenzylamine is oxidized using hydrogen peroxide (1.5–3.0 equiv.) in methanol under sodium tungstate catalysis (0–5°C), forming C-phenyl-N-benzyl nitrone with 85–92% yield.

-

Aminolysis with hydroxylamine hydrochloride : The nitrone intermediate reacts with hydroxylamine hydrochloride in methyl tert-butyl ether (MTBE) and methanol (0–35°C), yielding N-benzylhydroxylamine hydrochloride (72–73% yield).

Key Data :

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 0–5°C | 0–35°C |

| Catalyst | Sodium tungstate | None |

| Solvent | Methanol | MTBE/Methanol |

| Yield | 85–92% | 72–73% |

Boc Protection Strategies

N-Benzylhydroxylamine is protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride or Boc-Oxyma. A microwave-assisted method with DBU in acetonitrile at 65°C achieves 45–90% yield, depending on the substrate. Alternatively, room-temperature reactions with triethylamine in dichloromethane provide moderate yields (60–75%).

Reaction Conditions :

Allylation of Boc-Protected Intermediate

The O-allyl group is introduced via Mitsunobu reaction or nucleophilic substitution:

-

Mitsunobu reaction : DEAD (1.5 equiv.) and triphenylphosphine facilitate allylation of the Boc-protected hydroxylamine in THF, followed by DBU-mediated deprotection (75% yield over two steps).

-

Allyl bromide : Reaction with allyl bromide in the presence of K₂CO₃ in DMF at 50°C achieves 68–72% yield.

Comparative Analysis :

| Method | Reagents | Solvent | Yield |

|---|---|---|---|

| Mitsunobu | DEAD, PPh₃, DBU | THF | 75% |

| Nucleophilic Substitution | Allyl bromide, K₂CO₃ | DMF | 68–72% |

Optimization and Scalability

Catalytic Efficiency in Oxidation Steps

Sodium tungstate in methanol maximizes nitrone formation efficiency. At 0–5°C, side reactions are minimized, ensuring >90% conversion. Scaling to 50 L reactors maintains yield (92.6%), confirming industrial viability.

Solvent Effects on Allylation

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates, while THF improves Mitsunobu reaction homogeneity. MTBE is preferred for product isolation due to low solubility of the final compound.

Purity and Characterization

Chromatographic Purification

Flash column chromatography (petroleum ether/ethyl acetate, 10:1) achieves >95% purity for intermediates. Recrystallization from methanol/MTBE mixtures yields 98.4% pure N-benzylhydroxylamine hydrochloride.

Spectroscopic Validation

-

¹H NMR : this compound displays characteristic peaks at δ 4.30 (s, 2H, CH₂Ph), 5.07 (s, 2H, OCH₂C=CH₂), and 1.44 (s, 9H, Boc).

-

ESI-MS : m/z = 263.33 [M+H]⁺, consistent with the molecular formula C₁₅H₂₁NO₃.

Challenges and Mitigation Strategies

Q & A

Q. What are the standard synthetic routes for N-Boc-O-allyl-N-benzylhydroxylamine, and what critical parameters influence reaction efficiency?

The synthesis typically involves sequential protection and functionalization steps:

- Step 1 : Reductive amination of benzylamine derivatives with aldehydes to form N-benzylhydroxylamine intermediates (e.g., using NaBH₄ as a reducing agent) .

- Step 2 : Protection of the hydroxylamine group with a Boc (tert-butoxycarbonyl) group via Boc₂O in the presence of a base like Et₃N .

- Step 3 : Allylation of the hydroxyl oxygen using allyl chloride or similar reagents under basic conditions (e.g., DMF/Et₃N at elevated temperatures) .

Critical parameters : - pH control : Alkaline conditions are essential during Boc protection to avoid premature deprotection .

- Temperature : Allylation requires precise heating (e.g., 90°C) to minimize side reactions like over-alkylation .

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in Boc protection and allylation steps .

Q. How can researchers characterize this compound and confirm its structural integrity?

Key analytical methods include:

- NMR spectroscopy :

- Mass spectrometry (GC-MS/LC-MS) : Molecular ion peaks matching the exact mass (C₁₇H₂₄N₂O₃: ~304.4 g/mol) and fragmentation patterns (e.g., loss of Boc group at m/z 204) provide further confirmation .

- FT-IR : Stretching frequencies for N-H (3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O (1250 cm⁻¹) verify key bonds .

Advanced Research Questions

Q. What are the common side reactions or byproducts encountered during synthesis, and how can they be mitigated?

- Byproduct formation :

- Side reactions :

- Oxidation of hydroxylamine : Exposure to air may oxidize the NH-O group to nitroso derivatives. Inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) are recommended .

- Isomerization of allyl group : Thermal or acidic conditions may shift the allyl double bond. Low-temperature storage and neutral pH buffers minimize this .

Q. How does the allyl group in this compound influence its reactivity compared to other O-protected derivatives?

The allyl group introduces unique reactivity:

- Radical stability : Allyl radicals formed during reactions (e.g., photochemical or thermal cleavage) enable selective bond functionalization .

- Orthogonality : The allyl ether is stable under Boc deprotection conditions (acidic), allowing sequential deprotection strategies .

- Metal coordination : Unlike methoxy or benzyl groups, the allyl moiety can participate in π-complexation with transition metals (e.g., Pd, Rh), enabling applications in catalysis .

Q. What analytical challenges arise when distinguishing positional isomers of this compound, and what strategies address these?

- Challenges :

- Solutions :

- Isotopic labeling : Synthesizing ¹³C-labeled analogs aids in tracking fragmentation pathways via MS .

- Chiral HPLC : Using chiral stationary phases (e.g., cellulose-based columns) separates enantiomers with high resolution .

- X-ray crystallography : Definitive structural assignment via single-crystal diffraction (requires high-purity samples) .

Q. How can this compound be applied in developing novel antibiotic scaffolds?

The compound’s hydroxylamine moiety enables:

- Metal-binding pharmacophores : Chelation of Fe³⁺ or Cu²⁺ disrupts bacterial metalloenzymes (e.g., urease) .

- Prodrug activation : Enzymatic cleavage of the allyl or Boc group releases active hydroxylamine species in vivo .

- Structure-activity relationship (SAR) studies : Systematic modification of the allyl and benzyl groups optimizes antimicrobial potency and selectivity .

Q. Methodological Recommendations

- Experimental design : Use fractional factorial designs to optimize reaction conditions (e.g., temperature, solvent ratios) while minimizing resource use .

- Data contradiction analysis : Cross-validate NMR and MS results with computational tools (e.g., DFT calculations for predicting chemical shifts) .

- Safety protocols : Adhere to GHS guidelines for handling hydroxylamine derivatives (e.g., S24/25 for skin/eye protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.